PFBHA acts as a derivatization reagent for carbonyl-containing compounds. Carbonyl groups (C=O) are common functional groups found in many biomolecules, including aldehydes, ketones, and carboxylic acids. Derivatization with PFBHA increases the volatility and stability of these molecules, making them more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) [].
Here are some specific examples from scientific research:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. This compound is characterized by the presence of five fluorine atoms attached to a benzyl group, making it highly polar and reactive. It typically appears as a white crystalline solid and is soluble in water .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is primarily used in organic synthesis, particularly for the preparation of oximes from carbonyl compounds. The compound reacts with aldehydes and ketones to form oximes through a nucleophilic addition mechanism. The reaction kinetics have been documented to follow first-order kinetics when reacting with formaldehyde, producing O-(pentafluorobenzyl) oxime .
Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with hydroxylamine or N-hydroxyphthalimide. This reaction can yield N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide as an intermediate before hydrolysis to form the desired hydroxylamine .
The primary application of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is in the synthesis of oximes for various organic compounds. It is particularly useful in the pharmaceutical industry for modifying steroid structures that contain keto groups . Additionally, its unique fluorinated structure may provide advantages in enhancing the solubility and stability of derivatives formed during reactions.
Interaction studies involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine focus on its reactivity with different carbonyl compounds. Such studies have shown that this compound can effectively derivatize aldehydes and ketones into oximes under mild conditions. The kinetics of these reactions reveal that they are generally rapid and can be influenced by factors such as temperature and solvent polarity .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine shares similarities with other hydroxylamines but stands out due to its unique pentafluorobenzyl group. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| O-benzylhydroxylamine | C₇H₉NO | Contains a benzyl group without fluorination |
| O-(trifluoromethyl)benzylhydroxylamine | C₇H₄F₃NO | Contains trifluoromethyl group |
| Hydroxylamine | H₂N-OH | Simple structure without aromatic or fluorinated groups |
Uniqueness: The presence of five fluorine atoms in O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine significantly alters its chemical properties compared to these similar compounds. This fluorinated structure enhances its reactivity and solubility characteristics while potentially influencing its biological interactions.
The crystallographic structure of o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has been thoroughly characterized through X-ray crystallographic analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P 1 21/c 1, exhibiting well-defined structural parameters that reflect the influence of both the pentafluorinated aromatic system and the hydroxylamine functionality [1].
The unit cell dimensions reveal characteristic features of the molecular packing arrangement. The compound displays unit cell parameters of a = 19.994 Å, b = 5.4020 Å, and c = 9.0305 Å [1]. The monoclinic system is confirmed by the angular parameters α = 90.00°, γ = 90.00°, and β = 99.939°, indicating a slight deviation from orthogonal geometry [1]. The unit cell contains four formula units (Z = 4), suggesting efficient molecular packing within the crystal lattice [1].
The crystal structure determination achieved a residual factor (R) of 0.0757, indicating reasonable structural refinement quality [1]. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre with COD number 2205584, providing access to detailed structural information for further analysis [1].
| Parameter | Value | Units |
|---|---|---|
| Space Group | P 1 21/c 1 [1] | - |
| Crystal System | Monoclinic [1] | - |
| Unit Cell a | 19.994 [1] | Å |
| Unit Cell b | 5.4020 [1] | Å |
| Unit Cell c | 9.0305 [1] | Å |
| Unit Cell α | 90.00 [1] | ° |
| Unit Cell β | 99.939 [1] | ° |
| Unit Cell γ | 90.00 [1] | ° |
| Z Value | 4 [1] | - |
| Residual Factor | 0.0757 [1] | - |
The thermal behavior of o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride demonstrates distinctive characteristics that reflect the stability imparted by the fluorinated aromatic system. The compound exhibits a sublimation temperature of 227°C, indicating direct transition from solid to vapor phase without conventional melting [2] [3] [4] [5]. This sublimation behavior is characteristic of compounds with significant intermolecular interactions and structural rigidity.
Thermal stability studies indicate that the compound remains stable under inert atmospheric conditions at room temperature [2] [6]. However, thermal decomposition at elevated temperatures produces irritating gases and vapors, necessitating careful handling during thermal analysis procedures [7]. The compound's boiling point has been reported as 214.5°C at 760 mmHg, though this value may reflect decomposition rather than true boiling behavior [5].
The vapor pressure characteristics demonstrate relatively low volatility, with a vapor pressure of 0.155 mmHg at 25°C [8]. This property contributes to the compound's stability during storage and handling under ambient conditions. The flash point has been determined as 83.5°C, indicating moderate fire hazard potential under elevated temperature conditions [5].
| Thermal Property | Value | Reference |
|---|---|---|
| Sublimation Temperature | 227°C [2] [3] [4] [5] | °C |
| Boiling Point | 214.5 [5] | °C (760 mmHg) |
| Flash Point | 83.5 [5] | °C |
| Vapor Pressure | 0.155 [8] | mmHg (25°C) |
| Thermal Stability | Stable under inert conditions [2] [6] | - |
Storage recommendations emphasize maintenance under inert atmosphere at room temperature, with optimal conditions below 15°C to ensure long-term stability [6] [9]. These storage requirements reflect the compound's sensitivity to atmospheric moisture and potential oxidative degradation pathways.
The solubility characteristics of o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride demonstrate significant dependence on solvent polarity and the presence of the hydrochloride salt functionality. The fluorinated aromatic system imparts hydrophobic character, while the hydroxylamine and chloride components contribute polar interactions that influence solubility behavior across different solvent systems.
In aqueous systems, the compound demonstrates appreciable solubility owing to the presence of the hydrochloride salt form [2] [6] [10]. Quantitative solubility measurements indicate solubility of 50 mg/mL in water, producing clear to slightly hazy, colorless solutions [3] [11] [12]. This solubility level represents substantial enhancement compared to the free base form, demonstrating the effectiveness of salt formation in improving aqueous solubility.
The aqueous solutions exhibit characteristic acidic behavior with pH values ranging from 2.0 to 3.0 when prepared as 5 g/L solutions at 25°C [2] [6] [10]. This acidity results from the protonated hydroxylamine functionality and contributes to the compound's stability in aqueous media. The clear solution formation indicates complete dissolution without significant aggregation or precipitation phenomena.
The compound exhibits enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. The hydrochloride salt form significantly improves solubility in polar solvents compared to nonpolar alternatives [13]. This enhancement results from favorable electrostatic interactions between the ionic components and polar solvent molecules.
Methanol serves as an effective solvent for derivatization reactions involving the compound [14] [15]. The alcohol functionality provides hydrogen bonding sites that stabilize the dissolved hydroxylamine derivative, facilitating chemical transformations. This solubility characteristic proves essential for analytical applications requiring homogeneous reaction conditions.
Dichloromethane demonstrates particular efficiency for extraction of pentafluorobenzyl hydroxylamine derivatives from aqueous solutions [14]. The moderate polarity of dichloromethane provides optimal balance between solvating the derivatized products and maintaining separation from aqueous phases. This extraction efficiency has been demonstrated across various carbonyl-derived oximes, including hydroxycarbonyl compounds, dicarbonyl compounds, and keto-acids [14].
| Solvent System | Solubility Characteristics | Applications |
|---|---|---|
| Water | 50 mg/mL, clear to hazy solutions [3] [11] [12] | Direct analytical use |
| Dichloromethane | Efficient extraction medium [14] | Derivative separation |
| Methanol | Effective reaction medium [14] [15] | Derivatization reactions |
| Polar organics | Enhanced due to HCl salt [13] | General dissolution |
Solubility in nonpolar solvents remains limited due to the polar characteristics imparted by the hydroxylamine and chloride functionalities. The pentafluorinated aromatic system, while providing some hydrophobic character, cannot overcome the strong polar interactions present in the molecule. Hexane and similar alkane solvents demonstrate poor solvation ability for the compound, reflecting the fundamental polarity mismatch between solute and solvent.
This limited nonpolar solubility proves advantageous in analytical applications where selective extraction from nonpolar matrices is desired. The compound's preference for polar environments facilitates separation and purification procedures in complex analytical protocols.
The solubility behavior follows predictable patterns based on intermolecular interaction principles. Solvents capable of hydrogen bonding and electrostatic interactions demonstrate superior dissolution capacity. The presence of the chloride counterion enhances solubility in protic solvents through ion-dipole interactions, while the fluorinated aromatic system provides moderate solubility in aprotic polar solvents.
| Solvent Type | Solubility Level | Interaction Mechanism |
|---|---|---|
| Aqueous | High (50 mg/mL) [3] [11] [12] | Ion-dipole, hydrogen bonding |
| Polar protic | Enhanced [13] | Hydrogen bonding, electrostatic |
| Polar aprotic | Moderate [14] | Dipole-dipole interactions |
| Nonpolar | Limited | Weak dispersion forces |
The stability of o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine in aqueous systems demonstrates significant pH dependence, with optimal stability and reactivity occurring within specific pH ranges. Understanding these pH effects proves crucial for analytical applications and storage considerations, as the compound's behavior varies markedly across different acidic and basic conditions.
Under strongly acidic conditions (pH 2.0-3.0), the compound exhibits its natural solution pH when dissolved in water [2] [6] [10]. These conditions represent the inherent acidity of the hydrochloride salt form, where the protonated hydroxylamine exists in its most stable ionic state. The compound demonstrates excellent stability under these conditions, with minimal degradation observed during normal storage and handling periods.
The acidic environment prevents unwanted side reactions that might occur under neutral or basic conditions. The protonated state of the hydroxylamine functionality reduces its nucleophilicity, thereby minimizing potential decomposition pathways that could lead to product degradation. This stability makes acidic storage conditions optimal for long-term preservation of the compound.
The pH range of 4.0-5.0 has been identified as optimal for pentafluorobenzyloxime formation reactions [16]. This pH range provides the ideal balance between hydroxylamine reactivity and stability, allowing efficient derivatization while minimizing competing side reactions. The slightly acidic conditions maintain sufficient nucleophilicity in the hydroxylamine functionality while preventing excessive hydrolysis or decomposition.
Practical analytical applications frequently utilize pH 4.5, which corresponds to the natural pH of beer and similar matrices [17]. Under these conditions, the compound demonstrates favorable behavior for carbonyl compound determination, with efficient oxime formation and minimal interference from matrix components. The moderate acidity enhances selectivity while maintaining adequate reaction rates for analytical timeframes.
| pH Range | Stability/Reactivity Characteristics | Optimal Applications |
|---|---|---|
| 2.0-3.0 | Maximum stability, reduced reactivity [2] [6] [10] | Long-term storage |
| 4.0-5.0 | Optimal derivatization conditions [16] | Oxime formation |
| 4.5 | Practical analytical pH [17] | Carbonyl analysis |
| 6.0-7.0 | Enhanced conjugate stability [18] | Product storage |
| >7.0 | Reduced efficiency [17] | Avoided conditions |
As pH approaches neutrality (6.0-7.0), the compound and its derivatives exhibit increasing stability [18]. This behavior reflects the reduced hydrolysis rates that occur as solution conditions move away from strongly acidic environments. Hydroxylamine-based conjugates demonstrate enhanced stability under these conditions, with half-lives extending significantly compared to more acidic environments.
The improved stability at near-neutral pH proves advantageous for certain analytical applications where prolonged reaction times or storage periods are required. However, the initial derivatization reaction efficiency may be reduced compared to optimal acidic conditions, necessitating longer reaction times or higher reagent concentrations to achieve complete conversion.
Under basic conditions (pH >7.0), the compound demonstrates significantly reduced reaction efficiency and stability [17]. Basic environments promote several detrimental effects, including reduced oxime formation rates and potential decomposition of existing derivatives. Certain target compounds, such as butanedione, 2,3-pentanedione, and 5-hydroxymethyl-2-furfural, cannot be measured at all under neutral or basic conditions [17].
The loss of analytical utility under basic conditions results from multiple factors, including decreased hydroxylamine nucleophilicity due to deprotonation equilibria and increased susceptibility to hydrolytic degradation. These limitations necessitate careful pH control during analytical procedures to ensure optimal performance.
The pH-dependent behavior reflects fundamental changes in the protonation state of the hydroxylamine functionality and the resulting impact on reactivity and stability. Under acidic conditions, the nitrogen atom bears a positive charge, reducing nucleophilicity but enhancing stability through electrostatic interactions with the chloride counterion.
As pH increases, deprotonation occurs progressively, increasing nucleophilicity but also exposing the compound to potential decomposition pathways. The optimal pH range for derivatization represents a compromise between these competing factors, providing sufficient reactivity for analytical applications while maintaining adequate stability for practical use.
| pH Effect | Mechanism | Analytical Impact |
|---|---|---|
| Low pH | Protonation, reduced nucleophilicity [2] [6] [10] | Enhanced stability |
| Optimal pH | Balanced protonation state [16] | Efficient derivatization |
| High pH | Deprotonation, increased reactivity [17] | Reduced stability |
Successful analytical applications require careful pH control throughout the analytical procedure. Initial derivatization reactions benefit from pH adjustment to the optimal 4.0-5.0 range using appropriate buffer systems. Subsequent storage or analysis steps may utilize higher pH values to enhance derivative stability while maintaining analytical performance.
The pH-dependent behavior necessitates consideration of matrix effects in real-world analytical applications. Natural sample pH values must be evaluated and potentially adjusted to ensure optimal compound performance. Buffer systems that maintain appropriate pH throughout the analytical timeframe prove essential for reproducible results.